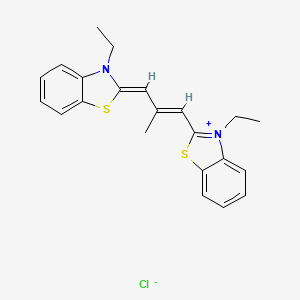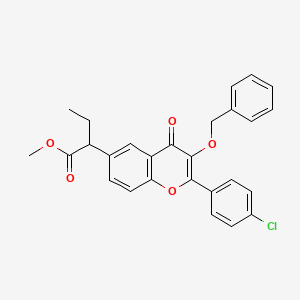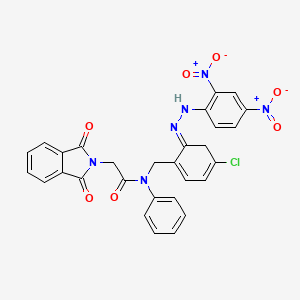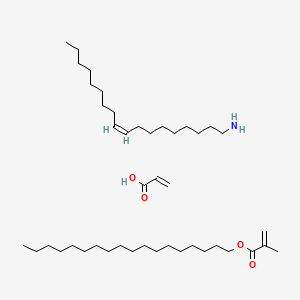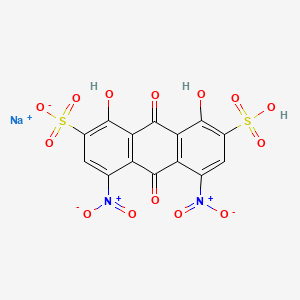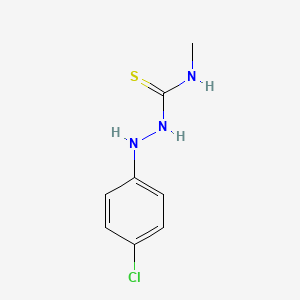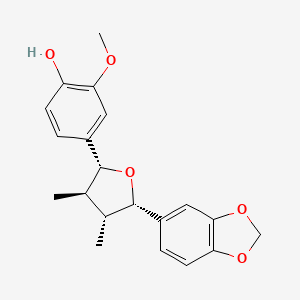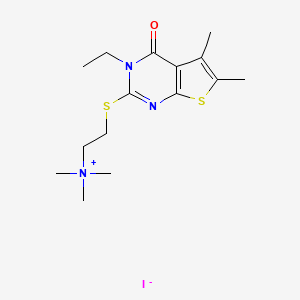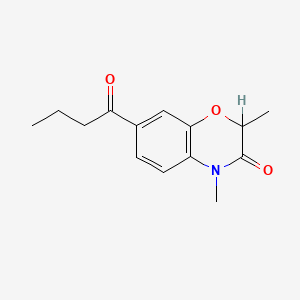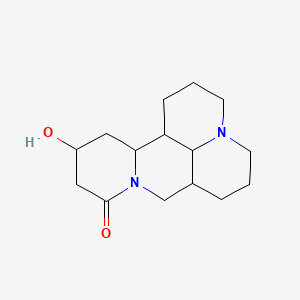
13-Hydroxymatridin-15-one (13-alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Hydroxymatridin-15-one (13-alpha)- is a naturally occurring tetracyclic alkaloid found in various species of the Sophora genus. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its unique structure and biological activities make it a subject of interest in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxymatridin-15-one (13-alpha)- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of intermediate compounds under specific conditions to form the tetracyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 13-Hydroxymatridin-15-one (13-alpha)- may involve the extraction of the compound from natural sources, such as Sophora species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
化学反应分析
Types of Reactions: 13-Hydroxymatridin-15-one (13-alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, where specific atoms or groups are replaced, can lead to the formation of new analogs with varied effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
科学研究应用
13-Hydroxymatridin-15-one (13-alpha)- has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing new molecules.
Biology: Research focuses on its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound’s anti-cancer, anti-inflammatory, and neuroprotective properties are of particular interest for developing new therapeutic agents.
作用机制
The mechanism of action of 13-Hydroxymatridin-15-one (13-alpha)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell survival. The compound may exert its effects by binding to receptors or enzymes, thereby influencing cellular responses and physiological processes.
相似化合物的比较
Matrine: Another alkaloid found in Sophora species, known for its anti-cancer and anti-inflammatory properties.
Oxymatrine: A derivative of matrine with enhanced pharmacological effects.
Sophocarpine: An alkaloid with similar structural features and biological activities.
Uniqueness: 13-Hydroxymatridin-15-one (13-alpha)- stands out due to its specific hydroxylation pattern and unique pharmacological profile. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic development.
属性
CAS 编号 |
148409-26-1 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
4-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-11-7-13-12-4-2-6-16-5-1-3-10(15(12)16)9-17(13)14(19)8-11/h10-13,15,18H,1-9H2 |
InChI 键 |
YYLKMMPLIIOMLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CN3C(CC(CC3=O)O)C4C2N(C1)CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


